molecular formula C14H18N2O5 B2618503 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid CAS No. 2138348-91-9

6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid

Cat. No.: B2618503
CAS No.: 2138348-91-9
M. Wt: 294.307
InChI Key: LTYHIRYZPFCUHY-UHFFFAOYSA-N
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Description

6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.307. The purity is usually 95%.
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Biological Activity

The compound 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a synthetic organic molecule with potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O4
  • Molar Mass : 303.33 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The compound includes a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the (2-methylpropan-2-yl)oxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of naphthyridine derivatives. For instance:

  • A study reported that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6-Naphthyridine DerivativeS. aureus32 µg/mL
6-Naphthyridine DerivativeE. coli64 µg/mL

Anti-cancer Activity

Research has indicated that naphthyridine derivatives can induce apoptosis in cancer cells:

  • In vitro studies demonstrated that such compounds could reduce cell viability in human cancer cell lines by promoting programmed cell death .
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest

Case Studies

  • Case Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of naphthyridine derivatives found that modifications to the side chains significantly impacted their effectiveness against resistant strains . The study highlighted the importance of structural optimization in enhancing biological activity.
  • Case Study on Anticancer Effects : Another study focused on the anticancer potential of naphthyridine derivatives revealed that specific substitutions at the naphthyridine core increased cytotoxicity against breast cancer cells . The findings suggested a correlation between structural complexity and biological effectiveness.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)8(12(18)19)6-11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYHIRYZPFCUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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